molecular formula C19H24N4O B2665611 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 2034448-54-7

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No. B2665611
CAS RN: 2034448-54-7
M. Wt: 324.428
InChI Key: KFETXVIKYVDAQL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzyl cyanides . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of pyrazoles involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular formula of the compound is C19H24FN5O . Its average mass is 357.425 Da and its monoisotopic mass is 357.196503 Da .


Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Physical And Chemical Properties Analysis

The yield of the compound is 80%, and it appears as a red solid . Its melting point is 163–165 °C .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Studies have investigated the molecular interactions of similar compounds, focusing on their binding affinity and conformational analysis in relation to receptor interactions. For example, research on antagonists for the CB1 cannabinoid receptor has provided insights into the structural and energetic stability of different conformers, leading to the development of unified pharmacophore models. These models help understand the steric and electrostatic interactions crucial for binding to the CB1 receptor, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).

Synthesis and Characterization

The synthesis and crystal structure of related pyrazole compounds have been thoroughly characterized, laying the groundwork for further applications in material science and molecular engineering (Cao et al., 2010). These studies detail the methods for synthesizing these compounds and analyzing their structural properties, which are vital for their application in various scientific domains.

Antimicrobial and Antifungal Agents

Pyrazole derivatives, sharing a core structure with the compound , have shown promising antibacterial and antifungal activities. Such compounds have been synthesized and tested against several microbial strains, indicating their potential as leads for developing new antimicrobial agents (Sanjeeva et al., 2022).

Anticancer and Antituberculosis Activities

Research into derivatives of similar compounds has highlighted their potential anticancer and antituberculosis activities. These studies involve the synthesis of various derivatives and their evaluation against cancer cell lines and Mycobacterium tuberculosis, suggesting their utility in developing treatments for these conditions (Mallikarjuna et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods for pyrazole derivatives have been developed, contributing to the field of organic synthesis. These methods offer efficient pathways to create complex molecules, which could be applied in various research and industrial processes (Hote et al., 2014).

Future Directions

The compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . This suggests potential future directions in the development of new antidiabetic drugs.

properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-5-3-4-6-16(14)19(24)23-11-9-22(10-12-23)18-13-17(15-7-8-15)20-21(18)2/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFETXVIKYVDAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(o-tolyl)methanone

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